Valrubicin

Description

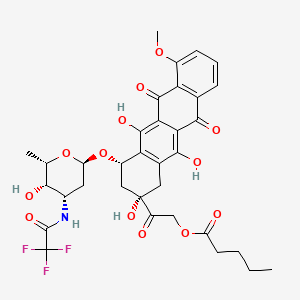

This compound (N-trifluoroacetyladriamycin-14-valerate) is a chemotherapy drug commonly marketed under the trade name VALSTAR. It is a semisynthetic analog of the [doxorubicin], which is an anthracycline drug. Used in the treatment of the bladder cancer, this compound is administered by direct infusion into the bladder.

This compound is a semisynthetic derivative of the antineoplastic anthracycline antibiotic doxorubicin. With a mechanism of action that appears to differ from doxorubicin, this compound is converted intracytoplasmically into N-trifluoroacetyladriamycin, which interacts with topoisomerase II, stabilizing the complex between the enzyme and DNA; consequently, DNA replication and repair and RNA and protein synthesis are inhibited and the cell cycle is arrested in the G2 phase. In addition, this agent accumulates in the cell cytoplasm where it inhibits protein kinase C (PKC). This compound is less cardiotoxic than doxorubicin when administered systemically; applied topically, this agent shows excellent tissue penetration. Structurally, the trifluoro-acetyl moiety on the amino group of the glycoside and the valerate moiety appear to result in a lipophilicity that is greater than of doxorubicin, resulting in increased intracytoplasmic concentrations.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1998 and is indicated for neoplasm and carcinoma and has 3 investigational indications.

Properties

IUPAC Name |

[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-4-[(2R,4S,5S,6S)-5-hydroxy-6-methyl-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]oxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H36F3NO13/c1-4-5-9-21(40)49-13-20(39)33(47)11-16-24(19(12-33)51-22-10-17(27(41)14(2)50-22)38-32(46)34(35,36)37)31(45)26-25(29(16)43)28(42)15-7-6-8-18(48-3)23(15)30(26)44/h6-8,14,17,19,22,27,41,43,45,47H,4-5,9-13H2,1-3H3,(H,38,46)/t14-,17-,19-,22-,27+,33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOCKGBMQLCSHFP-KQRAQHLDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)OCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)NC(=O)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(=O)OCC(=O)[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O)NC(=O)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H36F3NO13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9046497 | |

| Record name | Valrubicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

723.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

insoluble, Soluble in methylene chloride, ethanol, methanol, acetone. Practically insoluble in water., In water, 3.4X10-4 mg/L at 25 °C /Estimated/ | |

| Record name | Valrubicin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00385 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | VALRUBICIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7288 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Orange or orange-red powder | |

CAS No. |

56124-62-0 | |

| Record name | Valrubicin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56124-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Valrubicin [USAN:USP:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056124620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Valrubicin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00385 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Valrubicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2Scis)-2-[1,2,3,4,6,11-hexahydro-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-4[[2,3,6-trideoxy-3-[(trifluoroacetyl)amino]-alpha-L-lyxo-hexopyranosyl]oxyl]-2-naphtacenyl]-2-oxoethyl pentanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VALRUBICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2C6NUM6878 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | VALRUBICIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7288 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

116-117 °C, 135-136 °C | |

| Record name | Valrubicin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00385 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | VALRUBICIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7288 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Valrubicin's Mechanism of Action in Bladder Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valrubicin, a semisynthetic analog of the anthracycline doxorubicin, is a key therapeutic agent for patients with Bacillus Calmette-Guérin (BCG)-refractory carcinoma in situ (CIS) of the bladder.[1][2][3] Administered directly into the bladder via intravesical instillation, this compound offers a localized treatment approach with minimal systemic absorption, thereby reducing the incidence of widespread side effects commonly associated with systemic chemotherapy.[4] This guide provides an in-depth exploration of the molecular mechanisms through which this compound exerts its cytotoxic effects on bladder cancer cells, supported by available quantitative data, detailed experimental protocols, and visual representations of its core signaling pathways.

Core Mechanism of Action

This compound's antitumor activity is multifaceted, primarily targeting the nuclear machinery of cancer cells to halt their proliferation and induce cell death. The core mechanisms can be summarized as follows:

-

DNA Intercalation and Topoisomerase II Inhibition: As an anthracycline, this compound's planar ring structure allows it to intercalate between the base pairs of the DNA double helix. This physical insertion distorts the DNA structure, interfering with fundamental processes like replication and transcription. Furthermore, this compound and its metabolites act as topoisomerase II poisons.[5] They stabilize the covalent complex formed between topoisomerase II and DNA, which prevents the re-ligation of the DNA strands after the enzyme has created a double-strand break to resolve DNA tangles. This leads to the accumulation of DNA strand breaks, triggering a DNA damage response.[5]

-

Cell Cycle Arrest: The extensive chromosomal damage caused by this compound activates cell cycle checkpoints. Specifically, this compound has been shown to induce cell cycle arrest in the G2 phase.[5] This prevents the cell from entering mitosis with damaged DNA, ultimately leading to the activation of apoptotic pathways.

-

Induction of Apoptosis: The culmination of DNA damage and cell cycle arrest is the induction of programmed cell death, or apoptosis. By promoting the elimination of cancer cells, this compound contributes to the reduction of tumor burden.

-

Inhibition of Protein Kinase C (PKC): this compound has also been identified as an inhibitor of protein kinase C (PKC), a family of enzymes involved in various cellular signaling pathways, including cell proliferation and survival.[6][7] This inhibition may contribute to its overall anti-cancer effect.

Quantitative Data

While specific in vitro cytotoxicity data for this compound against a wide range of bladder cancer cell lines is not extensively published, the following tables summarize available quantitative information regarding its clinical efficacy and inhibitory concentrations against PKC.

Table 1: Clinical Efficacy of Intravesical this compound in BCG-Refractory Carcinoma in Situ of the Bladder

| Clinical Study Cohort | Number of Patients | Treatment Regimen | Complete Response Rate at 6 Months | Reference |

| Pivotal Phase III Trial | 90 | 800 mg weekly for 6 weeks | 18% | [8] |

| Supportive Phase II/III Study (A9303) | 80 | 800 mg weekly for 6 or 9 weeks | 18% | [8] |

| Marker Lesion Study | 39 | 800 mg weekly for 6 weeks | 46% (histologically clear) | [9] |

| Retrospective Study | 113 | Median of 6 instillations | 30.4% (Event-Free Survival at 6 months) | [10] |

Table 2: In Vitro Inhibition of Protein Kinase C (PKC) by this compound

| Target | Activator | IC50 | Reference |

| PKC | TPA (12-O-tetradecanoylphorbol-13-acetate) | 0.85 µM | [6][7] |

| PKC | PDBu (phorbol 12,13-dibutyrate) | 1.25 µM | [6][7] |

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and logical flow of this compound's mechanism of action.

Caption: this compound's multifaceted mechanism of action in bladder cancer cells.

Caption: General experimental workflow for in vitro evaluation of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to elucidating this compound's mechanism of action. These are generalized protocols that should be optimized for specific bladder cancer cell lines and laboratory conditions.

Cytotoxicity Assay (MTT Assay)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on bladder cancer cell lines.

-

Methodology:

-

Seed bladder cancer cells (e.g., T24, RT4, J82) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound (e.g., 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

-

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

-

Objective: To quantify the effect of this compound on cell cycle distribution.

-

Methodology:

-

Seed bladder cancer cells in 6-well plates and treat with this compound at various concentrations (e.g., IC50 and 2x IC50) for 24 and 48 hours.

-

Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.

-

Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI, 50 µg/mL) and RNase A (100 µg/mL).

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer.

-

Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

-

Apoptosis Assay (Annexin V/PI Staining and Flow Cytometry)

-

Objective: To quantify the induction of apoptosis by this compound.[11][12]

-

Methodology:

-

Treat bladder cancer cells with this compound as described for the cell cycle analysis.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry within one hour.

-

Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).[11]

-

Western Blotting for Apoptosis-Related Proteins

-

Objective: To determine the effect of this compound on the expression of key apoptosis regulatory proteins.

-

Methodology:

-

Treat bladder cancer cells with this compound and prepare whole-cell lysates.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against Bcl-2, Bax, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify the band intensities and normalize to the loading control.

-

Topoisomerase II Decatenation Assay

-

Objective: To assess the inhibitory effect of this compound on the catalytic activity of topoisomerase II.[13][14][15][16]

-

Methodology:

-

Set up reaction mixtures containing kinetoplast DNA (kDNA), ATP, and reaction buffer.

-

Add varying concentrations of this compound to the reaction mixtures. Include a positive control inhibitor (e.g., etoposide) and a vehicle control.

-

Initiate the reaction by adding purified human topoisomerase IIα.

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reactions by adding a stop buffer containing SDS and proteinase K.

-

Separate the reaction products by agarose (B213101) gel electrophoresis.

-

Stain the gel with ethidium (B1194527) bromide and visualize under UV light.

-

Inhibition of topoisomerase II activity is indicated by the persistence of catenated kDNA (which remains in the well or migrates as a high molecular weight band) and a decrease in the amount of decatenated minicircles (which migrate as lower molecular weight bands).

-

Conclusion

This compound's mechanism of action in bladder cancer cells is a complex process involving direct DNA interaction, enzymatic inhibition, and the subsequent triggering of cellular suicide pathways. Its established efficacy in the challenging setting of BCG-refractory CIS underscores the clinical relevance of these molecular events.[17][18] Further research to delineate the specific downstream effectors of this compound-induced signaling and to obtain more comprehensive in vitro quantitative data across a panel of bladder cancer cell lines will be invaluable for optimizing its therapeutic use and for the development of novel combination strategies. This guide provides a foundational understanding for researchers and drug development professionals aiming to build upon the current knowledge of this important intravesical therapy.

References

- 1. nbinno.com [nbinno.com]

- 2. Valstar (this compound) for bladder cancer | MyBladderCancerTeam [mybladdercancerteam.com]

- 3. Intravesical this compound in the treatment of carcinoma in situ of the bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. d1skd172ik98el.cloudfront.net [d1skd172ik98el.cloudfront.net]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Articles [globalrx.com]

- 9. The use of this compound for the chemoresection of superficial bladder cancer -- a marker lesion study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Use of intravesical this compound in clinical practice for treatment of nonmuscle-invasive bladder cancer, including carcinoma in situ of the bladder - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bosterbio.com [bosterbio.com]

- 13. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 14. topogen.com [topogen.com]

- 15. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 16. inspiralis.com [inspiralis.com]

- 17. Efficacy and safety of this compound for the treatment of Bacillus Calmette-Guerin refractory carcinoma in situ of the bladder. The this compound Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Intravesical this compound in patients with bladder carcinoma in situ and contraindication to or failure after bacillus Calmette-Guérin - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Valrubicin Topoisomerase II Inhibition Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the action of valrubicin, with a primary focus on its role as a topoisomerase II inhibitor. This compound (N-trifluoroacetyladriamycin-14-valerate), marketed as Valstar®, is a semisynthetic analog of the anthracycline antibiotic doxorubicin (B1662922). It is primarily used for the intravesical treatment of Bacillus Calmette-Guérin (BCG)-refractory carcinoma in situ (CIS) of the bladder. Understanding its mechanism of action is crucial for its effective clinical application and for the development of novel anticancer therapies.

Overview of this compound

This compound is a chemotherapeutic agent that exerts its cytotoxic effects through a multi-faceted mechanism, including DNA intercalation and the inhibition of topoisomerase II, leading to DNA damage, cell cycle arrest, and apoptosis.[1][2] Its increased lipophilicity compared to doxorubicin enhances cellular penetration.[3] Administered directly into the bladder, this compound's systemic absorption is minimal, which localizes its effects and reduces systemic toxicity.[4]

Topoisomerase II as a Therapeutic Target

DNA topoisomerase II is an essential nuclear enzyme that resolves topological problems in DNA that arise during replication, transcription, and chromosome segregation.[5] It functions by creating transient double-strand breaks in the DNA, allowing another DNA duplex to pass through, and then resealing the break.[5] Because of their high proliferative rate, cancer cells are particularly dependent on topoisomerase II, making it an effective target for anticancer drugs.[6]

Core Mechanism of Action: Topoisomerase II Inhibition

The primary mechanism of this compound's antitumor activity is the poisoning of topoisomerase II. This action converts the essential enzyme into a potent cellular toxin that generates permanent DNA double-strand breaks.

The Catalytic Cycle of Topoisomerase II

The catalytic cycle of topoisomerase II involves several ATP-dependent steps to manage DNA topology. This compound interferes with this process, leading to catastrophic DNA damage.

Caption: The catalytic cycle of Topoisomerase II and the point of this compound's intervention.

This compound as a Topoisomerase II Poison

This compound is classified as a topoisomerase II poison. Unlike catalytic inhibitors, which prevent the enzyme from binding to or cleaving DNA, poisons like this compound stabilize the "cleavage complex," an intermediate stage where topoisomerase II is covalently bound to the 5' ends of the cleaved DNA.[3][7] By stabilizing this complex, this compound prevents the religation of the DNA strands, leading to an accumulation of permanent, lethal double-strand breaks.[3][7]

Downstream Consequences of Topoisomerase II Inhibition

The accumulation of DNA double-strand breaks triggers a cascade of cellular responses, collectively known as the DNA Damage Response (DDR).[2][8] This response ultimately leads to two major outcomes in cancer cells:

-

Cell Cycle Arrest: The cell cycle is halted, typically at the G2/M checkpoint, to allow time for DNA repair. However, the extensive damage caused by this compound is often irreparable.[3]

-

Apoptosis: When the DNA damage is too severe to be repaired, the cell initiates programmed cell death, or apoptosis, to eliminate itself.[9]

Cellular Impact of this compound

Induction of Apoptosis

This compound is a potent inducer of apoptosis.[9] Evidence suggests that, similar to other anthracyclines, it primarily activates the intrinsic (mitochondrial) apoptotic pathway.[10][11]

This pathway is centered around the mitochondria and is regulated by the Bcl-2 family of proteins. DNA damage signals lead to the activation of pro-apoptotic Bcl-2 proteins (like Bax) and the inhibition of anti-apoptotic proteins (like Bcl-2 and Bcl-xL).[10][12] This shift in balance causes the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytoplasm.[12]

The released cytochrome c binds to Apaf-1, forming the apoptosome, which then activates the initiator caspase, caspase-9.[13] Caspase-9, in turn, cleaves and activates the executioner caspase, caspase-3.[13] Activated caspase-3 is responsible for cleaving a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis.[1]

Caption: this compound-induced intrinsic apoptosis signaling pathway.

Cell Cycle Arrest

By inducing DNA damage, this compound activates cell cycle checkpoints. The stabilization of the topoisomerase II-DNA cleavage complex leads to an accumulation of cells in the G2 phase of the cell cycle, preventing them from entering mitosis with damaged chromosomes.[3][7]

Quantitative Data

The potency of this compound can be quantified through various in vitro metrics.

In Vitro Cytotoxicity of this compound (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function.

| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |

| UMSCC5 | Squamous Cell Carcinoma | 8.24 ± 1.60 | [1] |

| UMSCC10b | Squamous Cell Carcinoma | 10.50 ± 2.39 | [1] |

| OVCAR8 | Ovarian Cancer | Potent inhibitor | [9] |

| SKOV3 | Ovarian Cancer | Potent inhibitor | [9] |

| A2780 | Ovarian Cancer | Potent inhibitor | [9] |

| YCC-2 | Gastric Cancer | Dose-dependent inhibition | [9] |

| SNU-668 | Gastric Cancer | Dose-dependent inhibition | [9] |

This compound-DNA Binding Affinity

Studies using spectrophotometric titration have determined the binding constant (kb) of the this compound-DNA interaction.

| Parameter | Value | Method | Reference(s) |

| Binding Constant (kb) | 1.75 × 10³ L/mol | Spectrophotometric Titration | [14][15] |

Experimental Protocols

The following protocols are foundational for characterizing the activity of topoisomerase II inhibitors like this compound.

Topoisomerase II Decatenation Assay

This assay measures the ability of topoisomerase II to resolve interlocked DNA networks (catenated DNA) into individual circular DNA molecules. Inhibition of this activity is a hallmark of a topoisomerase II inhibitor.

Principle: Kinetoplast DNA (kDNA), a large network of interlocked DNA minicircles, is used as a substrate. The large kDNA network cannot enter an agarose (B213101) gel, but the decatenated minicircles released by active topoisomerase II can.[16]

Protocol:

-

Reaction Setup: On ice, prepare a master mix per reaction (final volume 30 µL):

-

10x Topoisomerase II Assay Buffer: 3 µL

-

10 mM ATP: 3 µL

-

kDNA (e.g., 200 ng): 2 µL

-

Nuclease-free water: to volume

-

-

Inhibitor Addition: Aliquot the master mix into reaction tubes. Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) or solvent control.

-

Enzyme Addition: Add a predetermined amount of human topoisomerase IIα enzyme (e.g., 2-6 units) to each tube to initiate the reaction. Include a "no enzyme" control.

-

Incubation: Incubate the reactions at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding 30 µL of 2X Gel Loading Dye (containing SDS and EDTA).

-

Electrophoresis: Load the samples onto a 1% agarose gel containing a DNA stain (e.g., ethidium (B1194527) bromide). Run the gel at approximately 85V for 1-2 hours.[16]

-

Visualization: Visualize the DNA bands under UV light. Inhibition is indicated by a dose-dependent decrease in the amount of decatenated minicircles and a persistence of the kDNA in the well.

DNA Fragmentation Assay (Agarose Gel Electrophoresis)

This assay visualizes the internucleosomal cleavage of DNA, which produces a characteristic "ladder" pattern in apoptotic cells.

Principle: During apoptosis, endonucleases cleave genomic DNA into fragments that are multiples of ~180-200 base pairs. These fragments can be separated by size using agarose gel electrophoresis.[17][18]

Protocol:

-

Cell Treatment: Culture cells to the desired confluence and treat with various concentrations of this compound for a specified time (e.g., 24-48 hours). Include an untreated control.

-

Cell Lysis: Harvest the cells and lyse them using a lysis buffer (e.g., TES buffer: Tris-EDTA with SDS).[18]

-

RNA and Protein Removal: Treat the lysate with RNase A to remove RNA, followed by Proteinase K to digest proteins.[18]

-

DNA Precipitation: Precipitate the DNA using ice-cold ethanol (B145695) and centrifugation.

-

DNA Resuspension: Wash the DNA pellet with 70% ethanol and air dry. Resuspend the DNA in TE buffer.

-

Electrophoresis: Mix the DNA samples with 6x loading dye and load them onto a 1.5-2% agarose gel containing a DNA stain.[19]

-

Visualization: Run the gel and visualize the DNA under UV light. A ladder-like pattern of DNA fragments indicates apoptosis.[19]

Apoptosis Detection by Annexin V Staining

This flow cytometry-based assay identifies cells in the early stages of apoptosis.

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection. Propidium Iodide (PI) is used as a viability dye to distinguish early apoptotic (Annexin V+/PI-) from late apoptotic/necrotic cells (Annexin V+/PI+).

Protocol:

-

Cell Treatment: Treat cells with this compound as described previously.

-

Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI staining solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

TUNEL Assay for DNA Fragmentation

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects DNA fragmentation by labeling the 3'-hydroxyl termini of DNA breaks.

Principle: The enzyme Terminal deoxynucleotidyl transferase (TdT) adds labeled dUTPs to the ends of fragmented DNA. The incorporated label can be fluorescent for detection by microscopy or flow cytometry.[9]

Protocol:

-

Cell Preparation: Grow and treat cells on coverslips or slides.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a solution like 0.1% Triton X-100 in sodium citrate.

-

TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, which contains TdT and fluorescently labeled dUTP, at 37°C for 60 minutes in a humidified chamber, protected from light.

-

Washing: Rinse the cells with PBS.

-

Counterstaining (Optional): Counterstain the nuclei with a DNA stain like DAPI.

-

Visualization: Mount the coverslips and visualize using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.

Experimental and Logical Workflows

Preclinical Evaluation of a Topoisomerase II Inhibitor

The preclinical evaluation of a potential topoisomerase II inhibitor like this compound follows a logical progression from broad screening to detailed mechanistic studies.

Caption: A typical preclinical workflow for characterizing a Topoisomerase II inhibitor.

Investigating this compound-Induced Apoptosis

A focused workflow is employed to dissect the specific apoptotic pathway activated by this compound.

Caption: Experimental workflow to investigate the apoptotic mechanism of this compound.

Conclusion

This compound is a potent antineoplastic agent with a well-defined primary mechanism of action centered on the poisoning of topoisomerase II. By stabilizing the covalent DNA-enzyme cleavage complex, it introduces irreparable double-strand breaks, which trigger a DNA damage response that culminates in G2 cell cycle arrest and the induction of the intrinsic, mitochondria-mediated apoptotic pathway. This pathway is characterized by the involvement of the Bcl-2 protein family and the activation of a caspase cascade, including the key executioner caspase-3. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued investigation of this compound and the development of novel agents targeting this critical cellular pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. DNA Damaging Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Doxorubicin treatment activates a Z-VAD-sensitive caspase, which causes deltapsim loss, caspase-9 activity, and apoptosis in Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Doxorubicin Differentially Induces Apoptosis, Expression of Mitochondrial Apoptosis-Related Genes, and Mitochondrial Potential in BCR-ABL1-Expressing Cells Sensitive and Resistant to Imatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]

- 6. The Implication of Topoisomerase II Inhibitors in Synthetic Lethality for Cancer Therapy [mdpi.com]

- 7. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Insights into the DNA damage response and tumor drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Doxorubicin Changes Bax /Bcl-xL Ratio, Caspase-8 and 9 in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Doxorubicin Changes Bax /Bcl-xL Ratio, Caspase-8 and 9 in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Bcl-2 inhibits Bax translocation from cytosol to mitochondria during drug-induced apoptosis of human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibition of Caspase 3 and Caspase 9 Mediated Apoptosis: A Multimodal Therapeutic Target in Traumatic Brain Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. DNA-binding studies of this compound as a chemotherapy drug using spectroscopy and electrochemical techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. inspiralis.com [inspiralis.com]

- 17. Apoptosis DNA fragmentation analysis protocol | Abcam [abcam.com]

- 18. researchgate.net [researchgate.net]

- 19. QUALITATIVE ANALYSIS OF [cyto.purdue.edu]

The Pharmacodynamics of Intravesical Valrubicin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacodynamics of intravesical valrubicin, a critical therapeutic agent in the management of bladder cancer. This document details the drug's mechanism of action, cellular effects, and relevant experimental data, offering valuable insights for researchers, scientists, and professionals involved in drug development.

Introduction

This compound (N-trifluoroacetyladriamycin-14-valerate) is a semisynthetic analog of the anthracycline doxorubicin.[1] It is primarily used for the intravesical treatment of Bacillus Calmette-Guérin (BCG)-refractory carcinoma in situ (CIS) of the urinary bladder.[2][3] Administered directly into the bladder, this compound's lipophilic nature facilitates its penetration into bladder tissue, where it exerts its cytotoxic effects with minimal systemic absorption.[4][5] This localized activity is crucial for minimizing the systemic side effects commonly associated with anthracycline chemotherapy.

Mechanism of Action

This compound's anticancer effects are multifactorial, involving several key cellular processes that culminate in the inhibition of tumor growth and induction of cell death. The primary mechanisms include interference with DNA synthesis and function, inhibition of key enzymes, and the generation of cytotoxic reactive oxygen species.

DNA Intercalation and Topoisomerase II Inhibition

As an anthracycline, a primary mechanism of action for this compound is its interaction with DNA. While it does not bind as strongly to DNA as doxorubicin, this compound and its primary metabolite, N-trifluoroacetyladriamycin, interfere with the function of DNA topoisomerase II.[6] This enzyme is critical for relieving torsional stress in DNA during replication and transcription by creating transient double-strand breaks. This compound stabilizes the topoisomerase II-DNA cleavable complex, preventing the re-ligation of the DNA strands. This leads to the accumulation of DNA double-strand breaks, extensive chromosomal damage, and ultimately, cell cycle arrest and apoptosis.[6]

Cell Cycle Arrest

By inducing DNA damage, this compound triggers cell cycle checkpoints. The accumulation of DNA breaks primarily leads to arrest in the G2 phase of the cell cycle, preventing the cell from entering mitosis with a damaged genome.[6] This G2 arrest is a common outcome of topoisomerase II inhibition and provides an opportunity for the cell to either repair the DNA damage or undergo apoptosis if the damage is too severe.

Generation of Reactive Oxygen Species (ROS)

Anthracyclines are known to generate reactive oxygen species (ROS) through their metabolic activation. This process contributes to their cytotoxic effects by inducing oxidative stress. The generation of ROS can lead to damage of cellular components, including lipids, proteins, and DNA, further contributing to the induction of apoptosis.

Inhibition of Protein Kinase C (PKC)

This compound has been shown to inhibit the activation of Protein Kinase C (PKC), a family of serine/threonine kinases involved in various cellular signaling pathways, including cell proliferation, differentiation, and apoptosis.[7] this compound competes with activators of PKC for its binding site.[7] The IC50 values for inhibition of TPA- and PDBu-induced PKC activation are 0.85 and 1.25 μM, respectively.[7]

Cellular Uptake and Metabolism

This compound is administered as a solution directly into the bladder. Its lipophilic properties allow it to readily penetrate the urothelium and underlying bladder wall tissues.[4] Once inside the cell, this compound is metabolized to its active form, N-trifluoroacetyladriamycin, and another metabolite, N-trifluoroacetyladriamycinol.[8] The metabolism within the bladder tissue during the typical two-hour retention period is reported to be negligible.[6] The majority of the administered dose is excreted in the urine upon voiding.[6]

Quantitative Pharmacodynamic Data

The following tables summarize the available quantitative data on the pharmacodynamics of intravesical this compound.

Table 1: In Vitro Cytotoxicity of this compound in Human Bladder Tumor Cell Lines

| Cell Line | LD50 (μM) |

| Panel of 7 HBTCL | 0.05 - 11.2 |

| CUB-2 (Log Growth Phase) | 12.1 (LD70) |

| CUB-2 (Plateau Growth Phase) | 2.5 (LD70) |

Data sourced from Cayman Chemical and a study on the clonal growth of human bladder tumor cell lines.[9][10]

Table 2: Clinical Pharmacodynamic Parameters of Intravesical this compound

| Parameter | Value |

| Recommended Intravesical Dose | 800 mg once a week for six weeks[11] |

| Mean Bladder Tissue Concentration | Exceeded 90% cytotoxic levels for human bladder cells in vitro[4] |

| Systemic Absorption (intact bladder) | Minimal, with nanogram/mL serum concentrations of this compound and its metabolite[4] |

| Urinary Recovery (within 24 hours) | ~99% of administered dose (98.6% as this compound, 0.4% as N-trifluoroacetyladriamycin)[6] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and the general workflows of experiments used to study its pharmacodynamics.

Signaling Pathways

Caption: this compound's mechanism of action in bladder cancer cells.

Experimental Workflows

Caption: General workflow for an in vitro cytotoxicity assay.

Caption: Workflow for an Annexin V/PI apoptosis assay.

Caption: Workflow for a Topoisomerase II decatenation assay.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the study of this compound's pharmacodynamics. These protocols are based on standard laboratory procedures and should be adapted as necessary for specific experimental conditions.

In Vitro Cytotoxicity Assay (Clonogenic Assay)

A clonogenic assay is used to determine the cytotoxicity of a compound by measuring the ability of single cells to form colonies.

-

Cell Culture: Human bladder tumor cell lines (HBTCL) are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are harvested, counted, and seeded into 6-well plates at a low density (e.g., 500 cells/well) to allow for individual colony formation.

-

Drug Treatment: After allowing the cells to attach overnight, they are treated with various concentrations of this compound for a defined period.

-

Colony Formation: The medium is then replaced with fresh, drug-free medium, and the plates are incubated for 10-14 days to allow for colony formation.

-

Staining and Counting: Colonies are fixed with methanol (B129727) and stained with a solution of crystal violet. The number of colonies (typically defined as containing >50 cells) in each well is counted.

-

Data Analysis: The surviving fraction is calculated as the number of colonies in treated wells divided by the number of colonies in control wells. The LD50 (lethal dose for 50% of colonies) is determined from the dose-response curve.[9]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Bladder cancer cells are treated with this compound at the desired concentration and for the appropriate duration to induce apoptosis.

-

Cell Harvesting: Adherent cells are detached using a gentle enzyme-free dissociation solution, while suspension cells are collected by centrifugation.

-

Staining: Cells are washed with cold PBS and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.

-

Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic and necrotic cells are positive for both Annexin V and PI.[12][13][14]

Topoisomerase II Inhibition Assay (kDNA Decatenation Assay)

This assay measures the ability of a compound to inhibit the decatenating activity of topoisomerase II.

-

Reaction Setup: A reaction mixture is prepared containing kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, purified human topoisomerase II, and an ATP-containing reaction buffer.

-

Inhibitor Addition: this compound or a control vehicle is added to the reaction mixture.

-

Enzyme Reaction: The reaction is initiated by the addition of topoisomerase II and incubated at 37°C for a set time (e.g., 30 minutes).

-

Reaction Termination: The reaction is stopped by the addition of a stop buffer containing SDS and proteinase K to digest the enzyme.

-

Agarose Gel Electrophoresis: The reaction products are separated by agarose gel electrophoresis. Catenated kDNA remains in the loading well, while decatenated minicircles migrate into the gel.

-

Visualization: The DNA is visualized by staining with ethidium (B1194527) bromide. Inhibition of topoisomerase II is indicated by a decrease in the amount of decatenated minicircles compared to the control.[15][16][17]

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle.

-

Cell Treatment and Harvesting: Bladder cancer cells are treated with this compound and harvested as described for the apoptosis assay.

-

Fixation: Cells are washed with PBS and fixed in cold 70% ethanol (B145695) to permeabilize the cell membrane.

-

Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A (to prevent staining of RNA).

-

Incubation: The cells are incubated in the staining solution to allow for stoichiometric binding of PI to the DNA.

-

Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA. Cells in G0/G1 phase have 2N DNA content, cells in S phase have between 2N and 4N DNA content, and cells in G2/M phase have 4N DNA content.[18][19][20][21][22]

Conclusion

The pharmacodynamics of intravesical this compound are characterized by a multi-pronged attack on bladder cancer cells, primarily through the disruption of DNA integrity and the inhibition of critical cellular signaling pathways. Its localized administration and favorable pharmacokinetic profile make it a valuable agent in the treatment of BCG-refractory non-muscle invasive bladder cancer. Further research into the specific molecular interactions and the development of resistance mechanisms will continue to refine its clinical application and may lead to the development of more effective combination therapies. This technical guide provides a solid foundation for understanding the complex pharmacodynamics of this important therapeutic agent.

References

- 1. This compound | C34H36F3NO13 | CID 454216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Valstar (this compound) for bladder cancer | MyBladderCancerTeam [mybladdercancerteam.com]

- 3. Intravesical this compound in the treatment of carcinoma in situ of the bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Pharmacologic rationale for intravesical N-trifluoroacetyladriamycin-14-valerate (AD 32): a preclinical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. drugs.com [drugs.com]

- 9. Effects of N-trifluoroacetyladriamycin-14-valerate (AD-32) on human bladder tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

- 11. Frontiers | Novel intravesical therapeutics in the treatment of non-muscle invasive bladder cancer: Horizon scanning [frontiersin.org]

- 12. kumc.edu [kumc.edu]

- 13. researchgate.net [researchgate.net]

- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. topogen.com [topogen.com]

- 16. topogen.com [topogen.com]

- 17. DNA Decatenation Catalyzed by Bacterial Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Effect of four fluoroquinolones on the viability of bladder cancer cells in 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Flow cytometry with PI staining | Abcam [abcam.com]

- 20. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]

- 21. Evaluation of the anti-proliferative activity of violacein, a natural pigment of bacterial origin, in urinary bladder cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

Valrubicin vs. Doxorubicin: An In-depth Technical Guide to Cellular Uptake Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the cellular uptake mechanisms of two critical anthracycline chemotherapeutic agents: valrubicin and doxorubicin (B1662922). While both drugs are pivotal in cancer therapy, their efficacy and toxicity profiles are intrinsically linked to their distinct modes of entry into target cells. This document delineates the passive and active transport pathways, summarizes key quantitative data, provides detailed experimental protocols for studying their uptake, and presents visual diagrams of the involved mechanisms. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals working to optimize anthracycline-based cancer treatments.

Introduction

Doxorubicin has long been a cornerstone of chemotherapy regimens for a wide array of cancers. Its primary mechanism of action involves intercalation into DNA and inhibition of topoisomerase II, leading to cancer cell death.[1] However, its clinical utility is often hampered by significant cardiotoxicity and the development of multidrug resistance. This compound, a semisynthetic analog of doxorubicin, was developed to improve upon these limitations.[2] Notably, this compound is characterized by its increased lipophilicity, which contributes to a more rapid penetration into cells compared to doxorubicin.[2] This guide explores the nuances of their cellular uptake, a critical determinant of their therapeutic indices.

Comparative Analysis of Cellular Uptake Mechanisms

The entry of anthracyclines into cells is a multifaceted process involving both passive diffusion across the cell membrane and active transport mediated by various transmembrane proteins. The structural differences between this compound and doxorubicin lead to significant variations in their uptake kinetics and pathways.

The Role of Lipophilicity and Passive Diffusion

Passive diffusion is a key mechanism for the cellular uptake of many drugs, driven by the concentration gradient across the cell membrane.[3] The efficiency of passive diffusion is heavily influenced by the drug's lipophilicity, often quantified by the octanol-water partition coefficient (log P). A higher log P value indicates greater lipid solubility and, generally, more facile diffusion across the lipid bilayer of the cell membrane.[4]

This compound , being an N-trifluoroacetyl-14-valerate derivative of doxorubicin, is significantly more lipophilic. This increased lipophilicity is a primary reason for its faster entry into cells compared to doxorubicin.[2][5]

Doxorubicin , in contrast, is less lipophilic. Its apparent octanol-water partition coefficient (pH 7.0) is 0.52, and its logD at pH 7.4 has been reported as 0.02.[1][6] This lower lipophilicity results in a slower rate of passive diffusion across the cell membrane.

The process of passive diffusion for these molecules can be visualized as follows:

Active Transport Mechanisms: The Role of Solute Carrier (SLC) Transporters

Beyond passive diffusion, active transport mechanisms play a crucial role in the cellular uptake of doxorubicin and likely contribute to this compound's transport as well. The Solute Carrier (SLC) superfamily of transporters is particularly important in this context.[7][8] These transporters can mediate the influx of a wide range of substrates, including chemotherapeutic agents.

Doxorubicin has been identified as a substrate for several SLC transporters, including:

-

Organic Cation Transporters (OCTs) : Such as OCT1 (SLC22A1), OCT2 (SLC22A2), and OCT3 (SLC22A3).[9]

-

Organic Anion-Transporting Polypeptides (OATPs) : Such as OATP1A2 (SLCO1A2).[9]

-

Carnitine/Organic Cation Transporters (OCTNs) [9]

The expression levels of these transporters in cancer cells can significantly influence doxorubicin uptake and, consequently, its cytotoxic efficacy.

For This compound , while its interaction with specific SLC transporters has not been as extensively studied, its structural similarity to doxorubicin suggests that it may also be a substrate for some of these transporters. Its primary use in intravesical therapy for bladder cancer suggests that transporters expressed in bladder cancer cells could play a role in its uptake.[10][11]

The active transport process can be depicted as follows:

Quantitative Data on Cellular Uptake

Direct comparative quantitative data for this compound and doxorubicin cellular uptake is limited. However, available data for each drug provides valuable insights.

| Parameter | Doxorubicin | This compound | References |

| Octanol-Water Partition Coefficient (log D, pH 7.4) | 0.02 | Higher than doxorubicin (exact value not consistently reported) | [6],[5] |

| Primary Uptake Mechanisms | Passive Diffusion & Active Transport (OCTs, OATPs) | Primarily Passive Diffusion (due to high lipophilicity), potential for Active Transport | [9],[2] |

| Relative Rate of Cellular Entry | Slower | Faster | [2] |

Experimental Protocols for Studying Cellular Uptake

The following protocols are widely used to quantify the cellular uptake of anthracyclines. Due to their intrinsic fluorescence, both doxorubicin and this compound can be readily detected using fluorescence-based methods.

General Cell Culture and Drug Treatment Protocol

-

Cell Seeding: Plate the desired cancer cell line (e.g., bladder cancer cell lines T24, RT4 for intravesical therapy studies) in 6-well or 24-well plates at an appropriate density to achieve sub-confluency on the day of the experiment.[12][13]

-

Drug Preparation: Prepare stock solutions of this compound and doxorubicin in a suitable solvent (e.g., DMSO or water) and dilute to the desired final concentrations in cell culture medium immediately before use.

-

Drug Incubation: Remove the existing cell culture medium and add the medium containing the drug. Incubate the cells for various time points (e.g., 30 min, 1h, 2h, 4h) at 37°C in a CO2 incubator.[14]

-

Washing: After incubation, aspirate the drug-containing medium and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove any extracellular drug.

The general workflow for a cellular uptake experiment is as follows:

Quantification of Intracellular Drug Concentration

Due to their intrinsic fluorescence, the intracellular concentration of both drugs can be quantified using fluorescence spectroscopy, fluorescence microscopy, or flow cytometry.

Protocol for Fluorescence Spectroscopy:

-

Cell Lysis: After washing, lyse the cells in a suitable lysis buffer (e.g., RIPA buffer).

-

Centrifugation: Centrifuge the lysate to pellet cell debris.

-

Fluorescence Measurement: Transfer the supernatant to a 96-well black plate and measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (for doxorubicin, Ex: ~480 nm, Em: ~590 nm).

-

Quantification: Create a standard curve using known concentrations of the drug in the same lysis buffer to determine the intracellular drug concentration. Normalize the concentration to the total protein content of the lysate (determined by a BCA or Bradford assay) or cell number.

HPLC provides a more sensitive and specific method for quantifying intracellular drug concentrations.

Protocol for HPLC Analysis:

-

Cell Lysis and Drug Extraction: After washing, lyse the cells and extract the drug using a suitable organic solvent (e.g., a mixture of chloroform (B151607) and methanol).

-

Evaporation and Reconstitution: Evaporate the organic solvent and reconstitute the drug residue in the HPLC mobile phase.

-

HPLC Analysis: Inject the sample into an HPLC system equipped with a suitable column (e.g., C18) and a fluorescence or UV detector.

-

Quantification: Quantify the drug concentration by comparing the peak area to a standard curve prepared with known concentrations of the drug.

Signaling Pathways and Cellular Fate

The cellular uptake of this compound and doxorubicin is the initial step in a cascade of events that ultimately leads to cell death. Once inside the cell, both drugs primarily target the nucleus.

Both this compound and doxorubicin inhibit topoisomerase II, leading to DNA double-strand breaks and the activation of apoptotic pathways.[15] this compound is also reported to inhibit protein kinase C (PKC).[5]

Conclusion

The cellular uptake of this compound and doxorubicin is a complex process governed by a combination of passive diffusion and active transport. This compound's enhanced lipophilicity facilitates more rapid cellular entry, which may contribute to its distinct efficacy and toxicity profile, particularly in the context of intravesical bladder cancer therapy. Doxorubicin's reliance on both passive and active transport mechanisms, mediated by SLC transporters, highlights the importance of transporter expression in determining drug response. A thorough understanding of these uptake mechanisms is critical for the rational design of new anthracycline analogs and for the development of strategies to overcome drug resistance and minimize toxicity. The experimental protocols provided in this guide offer a framework for researchers to further investigate and compare the cellular pharmacology of these important anticancer agents.

References

- 1. Doxorubicin [drugfuture.com]

- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Octanol-water partition coefficient - Wikipedia [en.wikipedia.org]

- 5. This compound | C34H36F3NO13 | CID 454216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Influence of doxorubicin on model cell membrane properties: insights from in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Role of Solute Carrier Transporters in Efficient Anticancer Drug Delivery and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Expression and Functional Contribution of Different Organic Cation Transporters to the Cellular Uptake of Doxorubicin into Human Breast Cancer and Cardiac Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Novel intravesical therapeutics in the treatment of non-muscle invasive bladder cancer: Horizon scanning [frontiersin.org]

- 11. Valstar (this compound) for bladder cancer | MyBladderCancerTeam [mybladdercancerteam.com]

- 12. The effect of ultrasonic irradiation on doxorubicin-induced cytotoxicity in three human bladder cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacodynamics of doxorubicin in human bladder tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Uptake Assays to Monitor Anthracyclines Entry into Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Chemical Properties of N-trifluoroacetyladriamycin-14-valerate (Valrubicin)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-trifluoroacetyladriamycin-14-valerate, also known as Valrubicin or by its investigational code AD-32, is a semisynthetic analog of the widely used anthracycline antibiotic, doxorubicin (B1662922).[1][2] Developed to improve the therapeutic index of doxorubicin, this compound exhibits enhanced lipophilicity and a distinct pharmacological profile.[1] This technical guide provides a comprehensive overview of the chemical properties of this compound, including its synthesis, physicochemical characteristics, and biological activity, with a focus on data relevant to researchers and drug development professionals.

Physicochemical Properties

This compound is an orange or orange-red powder.[3] Its chemical formula is C34H36F3NO13, and it has a molecular weight of 723.65 g/mol .[4] The increased lipophilicity of this compound compared to doxorubicin is a key feature, contributing to its rapid cell penetration.[1][2]

| Property | Value | Reference(s) |

| Molecular Formula | C34H36F3NO13 | [4] |

| Molecular Weight | 723.65 g/mol | [4] |

| Appearance | Orange or orange-red powder | [3] |

| Melting Point | 116-117 °C | [3] |

| Solubility | Soluble in methylene (B1212753) chloride, ethanol, methanol (B129727), and acetone. Relatively insoluble in water. | [3] |

Synthesis and Purification

Synthesis

A one-pot synthesis of this compound from daunorubicin (B1662515) has been reported with an overall yield of 35%. The process involves the following key steps:

-

Carbonyl Protection and Bromination: Daunorubicin hydrochloride is treated with trimethyl orthoformate to protect the carbonyl group, followed by bromination.

-

Substitution with Sodium n-valerate: The brominated intermediate undergoes a substitution reaction with sodium n-valerate.

-

Deprotection and N-trifluoroacetylation: The carbonyl group is deprotected under acidic conditions, followed by N-trifluoroacetylation using trifluoroacetic anhydride (B1165640) to yield this compound.[5]

A chemoenzymatic synthesis from doxorubicin hydrochloride has also been described, offering a two-step process with a higher overall yield of 79%. This method utilizes a lipase-catalyzed regioselective esterification of N-trifluoroacetyl doxorubicin with valeric acid.[6][7]

Purification

Purification of this compound can be achieved through chromatographic techniques. Thin-layer chromatography (TLC) has been used for the detection and measurement of this compound and its major metabolite, N-trifluoroacetyladriamycin.[8] For larger scale purification, column chromatography using silica (B1680970) gel is a common method. The selection of an appropriate solvent system, such as a mixture of methanol and ethyl acetate, is crucial for effective separation.[9]

Biological Activity and Mechanism of Action

This compound demonstrates significant antitumor activity, in some cases superior to doxorubicin, in various murine leukemia and solid tumor models.[10][11][12] Its primary mechanism of action involves the inhibition of topoisomerase II, an essential enzyme for DNA replication and repair.[1][13] By stabilizing the topoisomerase II-DNA cleavable complex, this compound leads to DNA strand breaks and ultimately, cell death.[13][14] This action is primarily mediated by its metabolite, N-trifluoroacetyladriamycin.[1]

Unlike doxorubicin, this compound does not appear to strongly intercalate with DNA.[1][15] In addition to its effects on topoisomerase II, this compound also inhibits protein kinase C (PKC).[1]

A key biological effect of this compound is the induction of cell cycle arrest at the G2/M phase.[1][3] This arrest is a consequence of the DNA damage caused by topoisomerase II inhibition and prevents cells with damaged DNA from entering mitosis.

Signaling Pathway of this compound-Induced G2/M Arrest

The G2/M checkpoint is a critical regulatory point in the cell cycle, ensuring that cells with damaged DNA do not proceed to mitosis. The inhibition of topoisomerase II by this compound triggers a DNA damage response that activates this checkpoint.

Cytotoxicity

This compound exhibits potent cytotoxic activity against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and the assay conditions.

| Cell Line | IC50 (µM) | Reference(s) |

| Human Bladder Tumor Cell Lines (range) | 0.05 - 11.2 (LD50) | [16] |

| Hematopoietic Stem Cells (CFU-GM) | 3.9 ± 4.9 (LD50) | [17] |

Pharmacokinetics

Following intravesical administration for the treatment of bladder cancer, systemic absorption of this compound is negligible, provided the bladder wall is intact.[2] The drug readily penetrates bladder tissue.[3] this compound is rapidly metabolized to N-trifluoroacetyladriamycin.[1]

A clinical study in patients receiving intravenous this compound provided the following pharmacokinetic parameters:

| Parameter | Value | Reference(s) |

| Distribution Half-life (t½α) | 9 minutes | [18] |

| Elimination Half-life (t½β) | 99 minutes | [18] |

| Area Under the Curve (AUC0-6h) | 11,975 nmol/L·hr (at 100 mg/m²) | [18] |

Experimental Protocols

One-Pot Synthesis of this compound from Daunorubicin

This protocol is adapted from the procedure described by Ma et al. (1999).[5]

Materials:

-

Daunorubicin hydrochloride

-

Trimethyl orthoformate

-

Bromine

-

Sodium n-valerate

-

Hydrochloric acid

-

Trifluoroacetic anhydride

-

Appropriate organic solvents (e.g., methanol, acetone)

Procedure:

-

To a solution of daunorubicin hydrochloride in a suitable solvent, add trimethyl orthoformate and stir at room temperature.

-

Slowly add a solution of bromine in the same solvent and continue stirring.

-

Add sodium n-valerate to the reaction mixture and reflux.

-

After cooling, acidify the mixture with hydrochloric acid to effect deprotection.

-

Neutralize the solution and add trifluoroacetic anhydride to perform the N-trifluoroacetylation.

-

The crude product can be purified by column chromatography on silica gel.

Workflow Diagram:

Cell Viability Assay (General Protocol)

This protocol provides a general outline for assessing the cytotoxicity of this compound against cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution

-

96-well plates

-

Cell viability reagent (e.g., MTT, WST-1)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control.

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Spectral Data

-

¹H NMR: The spectrum would be complex, showing signals corresponding to the aromatic protons of the anthracycline core, the sugar moiety, the valerate (B167501) chain, and the trifluoromethyl group.

-

¹³C NMR: The spectrum would display a large number of signals, including those for the carbonyl carbons, aromatic carbons, and the carbons of the sugar and valerate moieties.

-

Mass Spectrometry: The molecular ion peak [M]+ or [M+H]+ would be observed at m/z corresponding to the molecular weight of this compound (723.65). Fragmentation would likely involve the loss of the valerate group, the trifluoroacetyl group, and cleavage of the glycosidic bond.

Conclusion

N-trifluoroacetyladriamycin-14-valerate (this compound) is a potent doxorubicin analog with a distinct chemical and pharmacological profile. Its enhanced lipophilicity, mechanism of action as a topoisomerase II inhibitor, and ability to induce G2/M cell cycle arrest make it an important compound in cancer research and therapy, particularly for bladder cancer. This technical guide has provided a comprehensive overview of its chemical properties, synthesis, and biological activity to aid researchers and drug development professionals in their work with this compound.

References

- 1. Possible relevance of N-trifluoroacetyladriamycin (AD 41) in the antitumoral activity of N-trifluoroacetyladriamycin-14-valerate (AD 32) in tumor-bearing mice. I. Pharmacokinetic evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchtrends.net [researchtrends.net]

- 3. Heterogeneities in Cell Cycle Checkpoint Activation Following Doxorubicin Treatment Reveal Targetable Vulnerabilities in TP53 Mutated Ultra High-Risk Neuroblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antitumor activity of N-trifuloroacetyladriamycin-14-valerate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Topoisomerase II poisons inhibit vertebrate DNA replication through distinct mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cell cycle-dependent cytotoxicity, G2/M phase arrest, and disruption of p34cdc2/cyclin B1 activity induced by doxorubicin in synchronized P388 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantitative thin-layer chromatographic measurement of n-trifluoroacetyladriamycin-14-valerate (AD 32) and trifluoroacetyladriamycin (AD 41) in blood and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. TECHNIQUES FOR THE PURIFICATION AND CHARACTERIZATION OF ACTIVE COMPOUNDS [ebrary.net]

- 10. Initial clinical evaluation of N-trifluoroacetyladriamycin-14-valerate (AD-32), an adriamycin analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. G2M/DNA Damage Checkpoint | Cell Signaling Technology [cellsignal.com]

- 12. Comparative antineoplastic activity of adriamycin and N-trifluoroacetyladriamycin-14-valerate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Topoisomerase II Poisons: Converting Essential Enzymes into Molecular Scissors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Topoisomerase II poisons inhibit vertebrate DNA replication through distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Role of Cyclin B1/Cdc2 Up-Regulation in the Development of Mitotic Prometaphase Arrest in Human Breast Cancer Cells Treated with Nocodazole | PLOS One [journals.plos.org]

- 16. Fragmentation Pattern of Mass Spectrometry | PDF [slideshare.net]

- 17. Mechanism of ultraviolet B-induced cell cycle arrest in G2/M phase in immortalized skin keratinocytes with defective p53 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Valrubicin's Lipophilicity: A Technical Guide to Cell Membrane Penetration

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valrubicin, a semisynthetic analog of doxorubicin, is a potent antineoplastic agent utilized primarily in the intravesical treatment of bladder cancer. A key determinant of its efficacy in this localized setting is its ability to rapidly penetrate the urothelial cell membrane to reach its intracellular targets. This technical guide provides an in-depth analysis of the physicochemical properties of this compound that govern its interaction with and transport across the cell membrane. Specifically, it focuses on the drug's high lipophilicity and the consequent mechanism of passive diffusion, which allows for its efficient cellular uptake. This document synthesizes quantitative data, details relevant experimental methodologies, and provides visual representations of the underlying processes to serve as a comprehensive resource for researchers in oncology and drug development.

Introduction

This compound (N-trifluoroacetyladriamycin-14-valerate) is distinguished from its parent compound, doxorubicin, by structural modifications that significantly increase its lipophilicity.[1] These changes, namely the trifluoroacetyl group and the valerate (B167501) ester moiety, render the molecule highly soluble in organic solvents like methylene (B1212753) chloride and ethanol, while being practically insoluble in water.[2] This pronounced lipophilic character is the cornerstone of its pharmacokinetic profile, particularly its high tissue penetration and rapid uptake into cells.[1][3][4] Unlike many other chemotherapeutic agents that may rely on carrier-mediated transport, this compound's entry into the cell is predominantly governed by passive diffusion across the lipid bilayer.[5] Understanding the interplay between its lipophilicity and membrane transport is crucial for optimizing its therapeutic application and for the design of future analogs.

Quantitative Analysis of Lipophilicity

Lipophilicity is a critical physicochemical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties. It is quantitatively expressed by the partition coefficient (P), which measures the differential solubility of a compound in a biphasic system, typically octanol (B41247) and water. The logarithm of this value, log P, is the most common metric. A positive log P value indicates a preference for the lipid phase (lipophilic), while a negative value indicates a preference for the aqueous phase (hydrophilic).

| Compound | Calculated log P | Interpretation | Data Source |

| This compound | 3.19 | Highly Lipophilic | --INVALID-LINK--[6] |

This high log P value confirms the qualitative descriptions of this compound as a highly lipophilic drug and provides a quantitative basis for its observed rapid penetration of cell membranes.[2][3]

Mechanism of Cell Membrane Penetration: Passive Diffusion

The primary mechanism by which this compound traverses the cell membrane is passive diffusion.[5] This transport process is driven by the concentration gradient of the drug across the membrane and does not require cellular energy.[5] The efficiency of passive diffusion for a given molecule is dictated by several factors, including its lipophilicity, size, and the properties of the membrane itself.[7]

For highly lipophilic molecules like this compound, the process can be conceptualized as a "dissolve and diffuse" mechanism:

-

Partitioning: The drug molecule, present in the extracellular aqueous environment (e.g., instilled in the bladder), approaches the cell surface. Due to its high lipophilicity, it preferentially partitions from the aqueous phase into the hydrophobic lipid bilayer of the cell membrane.

-

Translocation: Once dissolved within the membrane, the molecule diffuses across the lipid core, moving down its concentration gradient.

-

Exit: Upon reaching the inner leaflet of the membrane, the molecule partitions out of the lipid phase and into the aqueous environment of the cytoplasm.

This process is highly efficient for this compound, leading to its rapid accumulation within the cell, where it can then exert its cytotoxic effects by intercalating with DNA and inhibiting topoisomerase II.[4][8]

Figure 1. Passive diffusion of this compound across the cell membrane.

Experimental Protocols for Assessing Membrane Penetration